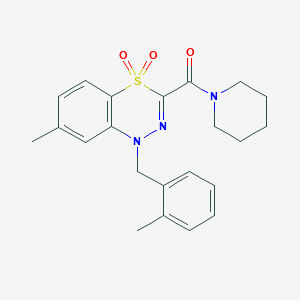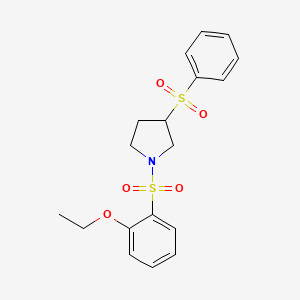
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be two sulfonyl groups, one with an ethoxyphenyl substituent and the other with a phenyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present .Applications De Recherche Scientifique
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including structures similar to 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, are significant for their applications in medicine. These compounds serve as the backbone for a variety of drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their use extends to the treatment of bacterial infections, as well as in the development of drugs targeting cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Antioxidant Activity and Analytical Methods
Research into antioxidants and their implications across various fields, including food engineering and pharmacy, has highlighted the importance of sulfonamide compounds in studying antioxidant activity. Analytical methods used in determining antioxidant activity, such as spectrophotometry and electrochemical (bio)sensors, play a crucial role in clarifying the mechanisms and kinetics of antioxidant processes, with sulfonamide structures contributing to these studies (Munteanu & Apetrei, 2021).
Environmental Degradation and Toxicology
The environmental degradation and toxicology of polyfluoroalkyl chemicals, which include sulfonamide-based structures, have been extensively studied. These chemicals are known for their persistence and potential toxic effects on the environment and human health. Research into their biodegradability, environmental fate, and the development of methods for their detection and removal from environmental samples is ongoing (Liu & Avendaño, 2013).
Surfactant Classes and Environmental Safety
The environmental safety of surfactants, including those based on sulfonamide structures, has been thoroughly reviewed. Studies cover their chemical properties, biodegradation, and aquatic toxicity, demonstrating their safety at current levels of use but also highlighting the need for continuous monitoring and assessment (Cowan-Ellsberry et al., 2014).
Novel Synthesis and Pharmaceutical Applications
The novel synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, showcases the utility of sulfonamide compounds in drug development. These studies focus on overcoming the challenges related to pharmaceutical impurities and optimizing synthesis processes for better efficacy and safety (Saini et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(2-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-17-10-6-7-11-18(17)26(22,23)19-13-12-16(14-19)25(20,21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRJMWRTBINGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

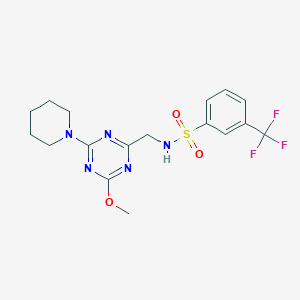
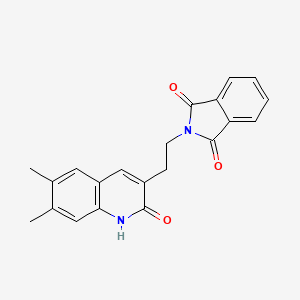
![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)
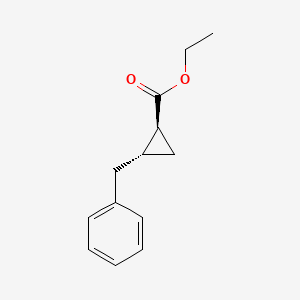
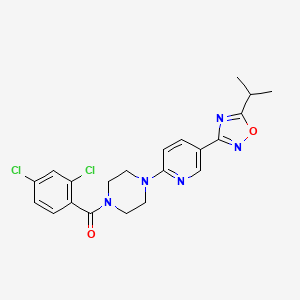
![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
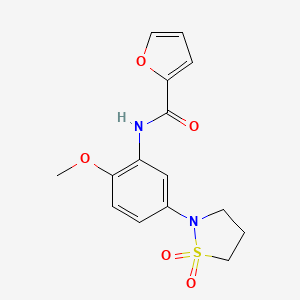
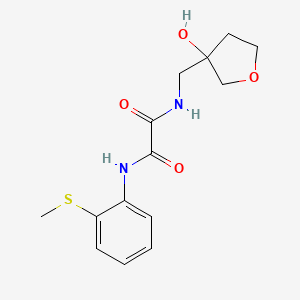
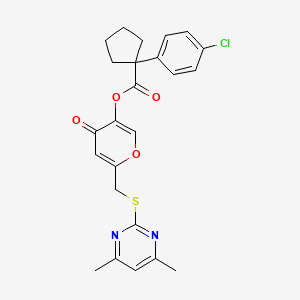
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)
